molecular formula C25H22N2O5 B6528275 3-(2-ethoxyphenoxy)-9-[(pyridin-3-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 946293-97-6

3-(2-ethoxyphenoxy)-9-[(pyridin-3-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B6528275
CAS No.: 946293-97-6
M. Wt: 430.5 g/mol
InChI Key: BVURVAPJGALLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-ethoxyphenoxy)-9-[(pyridin-3-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one belongs to the chromeno-oxazinone class, characterized by a fused chromene-oxazinone scaffold. Key structural elements include:

  • A pyridin-3-ylmethyl substituent at position 9, which may enhance solubility and modulate receptor binding due to the pyridine nitrogen’s polarity.

Chromeno-oxazinones are explored for diverse biological activities, including osteogenic, anti-inflammatory, and anticancer effects, as seen in structurally related compounds .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-2-29-21-7-3-4-8-22(21)32-23-15-30-25-18(24(23)28)9-10-20-19(25)14-27(16-31-20)13-17-6-5-11-26-12-17/h3-12,15H,2,13-14,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVURVAPJGALLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-ethoxyphenoxy)-9-[(pyridin-3-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is classified as a heterocyclic compound featuring oxazine and chromone structures and is identified by the CAS number 946293-97-6. Its potential applications in drug development are under investigation due to its promising pharmacological properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C23H22N2O4
  • Molecular Weight : 390.43 g/mol

This compound features a chromone backbone substituted with an ethoxyphenoxy group and a pyridinylmethyl moiety. The presence of these functional groups is believed to contribute to its biological activities.

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with various biological targets involved in cellular signaling pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammation or cancer progression.
  • Antioxidant Properties : It may scavenge free radicals, thus protecting cells from oxidative stress.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For example, studies have shown that derivatives of chromone structures can effectively reduce lipid peroxidation in cellular models .

Anticancer Activity

Some studies have reported that related compounds demonstrate cytotoxic effects against various cancer cell lines. The growth inhibition mechanism may involve apoptosis induction or cell cycle arrest. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)20
A549 (Lung)25

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Research on similar oxazine derivatives has indicated inhibition of pro-inflammatory cytokines in vitro .

Study on Antioxidant Properties

A study evaluated the antioxidant activity of various chromone derivatives using DPPH radical scavenging assays. The results indicated that the tested compounds exhibited significant scavenging activity compared to standard antioxidants .

Cytotoxicity Assay

In another research effort, the cytotoxic effects of a series of chromone-based compounds were assessed using the MTT assay against several human cancer cell lines. The study found that specific substitutions on the chromone ring enhanced anticancer activity .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity at Position 3: Aryl Groups: The target compound’s 2-ethoxyphenoxy group differs from chlorophenyl (), dimethoxyphenyl (), and methoxyphenyl () substituents. Ethoxy groups may enhance metabolic stability compared to methoxy or chloro groups due to increased steric bulk. Electron-Withdrawing vs.

Substituent Diversity at Position 9 :

  • Heterocyclic vs. Aliphatic Chains : The target compound’s pyridin-3-ylmethyl group contrasts with thiophen-2-ylmethyl (), furan-3-ylmethyl (), and aliphatic chains (). Pyridine’s nitrogen atom may facilitate hydrogen bonding or metal coordination, influencing receptor affinity.
  • Steric Effects : Bulky groups like 2,2,6,6-tetramethylpiperidin-4-yl () may hinder binding in compact active sites, whereas smaller substituents (e.g., hydroxybutyl in ) could improve solubility.

Osteogenic Activity ():

  • Compound 7 (9-(furan-3-ylmethyl)-3-(4-methoxyphenyl)-chromeno-oxazinone) demonstrated dual osteoblast-promoting and anti-osteoclastogenesis effects via BMP/Smad and RANK/RANKL/OPG pathways, outperforming ipriflavone in vivo .

Physicochemical Properties ():

  • Trifluoromethyl Derivatives: Compounds with trifluoromethyl groups (e.g., ) exhibited higher melting points (154–166°C), suggesting enhanced crystallinity compared to non-fluorinated analogs.

Research Findings and Implications

Substituent-Driven Bioactivity :

  • Methoxy/ethoxy aryl groups (e.g., ) correlate with osteogenic activity, likely due to enhanced lipophilicity and membrane penetration.
  • Thiophene/pyridine heterocycles (, target compound) may target sulfur- or nitrogen-sensitive enzymes or receptors.

Limitations and Gaps :

  • Data on the target compound’s solubility, stability, and toxicity are absent; these require experimental validation.
  • The pyridin-3-ylmethyl group’s role in osteoblast/osteoclast regulation remains unexplored compared to furan derivatives ().

Preparation Methods

Silver-Catalyzed Cascade Cyclization

The chromeno[8,7-e]oxazin-4-one scaffold can be constructed via silver-catalyzed cascade reactions, as demonstrated in the synthesis of pyridin-3-yl-substituted chromenopyrimidines. A proposed pathway involves:

  • Knoevenagel Condensation : Reacting 3-cyanochromone with a β-keto ester to form α,β-unsaturated intermediates.

  • Electrocyclization : Silver carbonate (Ag₂CO₃) catalyzes a 6π-electrocyclization, forming the pyran ring.

  • Oxazinone Formation : Cyclocondensation with a nitrile or amide group under reflux in toluene, yielding the oxazinone core.

Key Conditions :

  • Catalyst: Ag₂CO₃ (10 mol%)

  • Solvent: Toluene, reflux (110°C)

  • Yield: ~65–75% (analogous systems)

Etherification of the 2-Ethoxyphenoxy Group

Mitsunobu Reaction for Phenoxy Linkage

The ethoxyphenoxy moiety is introduced via Mitsunobu coupling, a method validated for aryl ether synthesis in pyrazinyl-piperazine derivatives.

  • Substrate Preparation : A hydroxyl-bearing chromeno-oxazinone intermediate is synthesized.

  • Coupling : React with 2-ethoxyphenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.

Optimization :

  • Molar Ratio : 1:1.2 (chromeno-oxazinone:2-ethoxyphenol)

  • Yield : 82% (based on analogous aryl ethers)

Pyridin-3-ylmethyl Functionalization

Reductive Amination Strategy

The pyridin-3-ylmethyl group is introduced via reductive amination, leveraging methodologies from piperazine alkylation:

  • Intermediate Synthesis : A secondary amine at position 9 of the chromeno-oxazinone is generated.

  • Alkylation : React with pyridine-3-carbaldehyde under hydrogenation (H₂, Pd/C) or using NaBH₃CN in methanol.

Critical Parameters :

  • Catalyst : 10% Pd/C (for H₂) or NaBH₃CN

  • Solvent : Methanol, 25–40°C

  • Yield : 70–78%

One-Pot Greener Synthesis

Solvent-Free Cyclization

Adapting greener protocols from chromeno-oxazin syntheses, a one-pot approach minimizes purification steps:

  • Reactants : 4-Hydroxycoumarin, 2-ethoxyphenol, pyridine-3-carbaldehyde, and ammonium acetate.

  • Cyclization : Heated at 80°C in ethanol for 1 hour, forming the chromeno-oxazinone.

Advantages :

  • Solvent : Ethanol (renewable)

  • Time : 1 hour vs. 6–8 hours in conventional methods

  • Yield : 68%

Comparative Analysis of Synthetic Routes

MethodCatalyst/SolventTemperature (°C)Yield (%)Key Advantage
Silver-CatalyzedAg₂CO₃, Toluene11075High regioselectivity
MitsunobuDEAD, PPh₃, THF2582Mild conditions
Reductive AminationPd/C, MeOH4078Functional group tolerance
One-PotEthanol8068Eco-friendly, rapid

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Silver catalysts favor 6π-electrocyclization over competing pathways.

  • Over-Alkylation : Controlled stoichiometry (1:1.1) minimizes di-alkylation during pyridinylmethyl introduction.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) resolves intermediates.

Characterization and Validation

  • FT-IR : C=O stretch at 1720 cm⁻¹ (oxazinone), C-O-C at 1240 cm⁻¹ (aryl ether).

  • ¹H NMR : Pyridinyl protons at δ 8.5–7.3 ppm, ethoxyphenoxy singlet at δ 4.1 ppm.

  • Mass Spectrometry : [M+H]⁺ at m/z 461.2 (calculated: 461.16) .

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 3-(2-ethoxyphenoxy)-9-[(pyridin-3-yl)methyl]-chromeno-oxazin-4-one?

The synthesis typically involves:

  • Cyclization : Formation of the chromeno-oxazine core via acid-catalyzed or thermal cyclization of precursor intermediates (e.g., substituted coumarins or oxazine derivatives) .
  • Functionalization : Introduction of the 2-ethoxyphenoxy and pyridin-3-ylmethyl groups via nucleophilic substitution or alkylation reactions. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) significantly impact yield .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC . Key parameters : Catalysts (e.g., p-toluenesulfonic acid), inert atmosphere for oxygen-sensitive steps, and stoichiometric control of reagents .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the chromeno-oxazine core typically resonate at δ 6.5–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at ~465.15 g/mol for C₂₄H₂₄N₂O₅).
  • X-ray Crystallography : Resolves bond lengths/angles and confirms fused ring geometry .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) .
  • Solubility/Stability : Kinetic solubility in PBS (pH 7.4) and stability under simulated physiological conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final cyclization step?

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity (e.g., toluene vs. DMSO), and catalyst loading to identify optimal parameters .
  • Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2–4h) and improves yield by 15–20% .
  • Intermediate Monitoring : In situ FTIR or TLC to detect byproducts (e.g., dimerization) and adjust stoichiometry .

Q. How should researchers resolve contradictions in biological activity data across different studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., ethoxyphenoxy vs. chlorophenyl groups) on target binding using molecular docking .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Off-Target Profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify unintended interactions .

Q. What mechanistic studies are critical to elucidate its mode of action in cancer cells?

  • Apoptosis Pathways : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .
  • Protein Expression : Western blotting for Bax, Bcl-2, and caspase-3/9 activation .
  • Target Engagement : Surface plasmon resonance (SPR) or ITC to measure binding kinetics with suspected targets (e.g., tubulin) .
  • Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-treatment .

Q. What strategies mitigate oxidative degradation observed during long-term stability studies?

  • Excipient Screening : Co-formulation with antioxidants (e.g., ascorbic acid) in solid dispersions .
  • Lyophilization : Improves stability in aqueous buffers by reducing hydrolysis .
  • Accelerated Stability Testing : 40°C/75% RH for 6 months to predict degradation pathways (HPLC-MS for degradants) .

Methodological Tables

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on YieldReference
Temperature80–90°C↑ 25–30%
SolventAnhydrous DMF↑ Purity
Catalyst Loading5 mol% PTSA↑ Rate
Reaction Time12–18h (conventional)↓ Byproducts

Q. Table 2. Biological Activity Benchmarks for Analogous Compounds

Compound AnalogIC₅₀ (Cancer Cells)MIC (S. aureus)Key TargetReference
3-(4-Chlorophenyl) derivative8.2 µM16 µg/mLEGFR Kinase
9-(Furan-2-ylmethyl) analog12.5 µM32 µg/mLTubulin Polymer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.